

Pharmacokinetics of (S)-(+)-Modafinic acid-d5

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An In-depth Technical Guide on the Pharmacokinetics of (S)-(+)-Modafinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modafinil is a widely prescribed wakefulness-promoting agent used in the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It is administered as a racemic mixture of two enantiomers, (R)-(-)-modafinil (armodafinil) and (S)-(+)-modafinil. The pharmacological activity of both enantiomers is similar, but their pharmacokinetic profiles differ significantly. The primary metabolite of modafinil is modafinil acid, which is pharmacologically inactive. This guide provides a detailed technical overview of the pharmacokinetics of the (S)-(+)-enantiomer of modafinil and its corresponding metabolite, (S)-(+)-modafinic acid.

It is important to note that "**(S)-(+)-Modafinic acid-d5**" is a deuterated form of (S)-(+)-modafinic acid. Deuterated compounds are frequently utilized as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of the non-deuterated analyte in biological matrices. While essential for research, the pharmacokinetic profile of the deuterated compound itself is not typically a subject of clinical investigation. Therefore, this document will focus on the pharmacokinetics of the non-deuterated (S)-(+)-modafinil and its metabolite, (S)-(+)-modafinic acid.

Pharmacokinetics of Modafinil Enantiomers

Modafinil is readily absorbed after oral administration, with peak plasma concentrations reached within 2 to 4 hours.[1][2] The pharmacokinetics of modafinil are stereospecific, with the



(S)-enantiomer being eliminated approximately three times faster than the (R)-enantiomer.[3][4] This results in a longer elimination half-life for the racemate that is largely reflective of the longer-lived (R)-enantiomer, approximately 12 to 15 hours.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for racemic modafinil and its primary metabolite, modafinil acid.

Table 1: Pharmacokinetic Parameters of Racemic Modafinil in Healthy Adults

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	2 - 4 hours	[1][2]
Elimination Half-life (t½)	12 - 15 hours	[1][2]
Apparent Volume of Distribution (Vd/F)	~0.8 L/kg	[4][5]
Plasma Protein Binding	~60% (mainly to albumin)	[6]
Apparent Plasma Clearance (CL/F)	~50 mL/min	[4]

Table 2: Pharmacokinetic Parameters of Modafinil Acid

Parameter	Value	Reference
Typical Clearance (CL)	4.94 L/h	[7]
Typical Volume of Distribution (Vd)	2.73 L	[7]
Half-life (t½)	~7 hours	[8]

Metabolism and Elimination







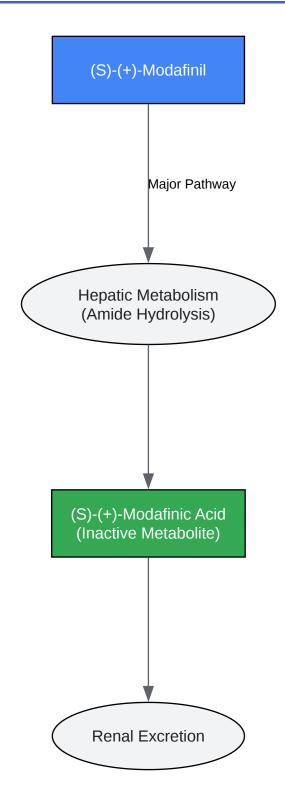
The primary route of modafinil elimination is through hepatic metabolism, accounting for approximately 90% of the administered dose, with subsequent renal excretion of the metabolites.[2][9] Less than 10% of the dose is excreted as the unchanged drug.[2] The main metabolic pathway is hydrolytic deamidation to form the inactive metabolite, modafinil acid.[9] [10] Other pathways include S-oxidation to form modafinil sulfone and aromatic ring hydroxylation, with a lesser contribution from cytochrome P450 (CYP) enzymes, primarily CYP3A4.[1][10]

Between 30% and 60% of a modafinil dose is converted to modafinil acid.[8] The apparent clearance of modafinil acid is significantly higher than that of the parent drug.[8]

Signaling Pathways and Metabolic Workflow

The metabolic conversion of modafinil to its primary inactive metabolite, modafinil acid, is a key step in its elimination.





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Caption: Metabolic Pathway of (S)-(+)-Modafinil.

Experimental Protocols



The pharmacokinetic parameters presented in this guide are derived from clinical studies employing standardized methodologies. A typical experimental protocol for a single-dose pharmacokinetic study of modafinil is outlined below.

Study Design

A common design is an open-label, single-center, single-dose, parallel-group study.[11] Healthy male and female volunteers are often recruited and may be grouped by age or other demographic factors.[11]

Dosing and Administration

Participants typically receive a single oral dose of modafinil, for example, 200 mg, after an overnight fast.[7][11]

Sample Collection

Blood and urine samples are collected at various time points before and after drug administration, often for up to 72 hours post-dose.[11] Plasma is separated from blood samples for analysis.

Bioanalytical Method

The concentrations of modafinil, its enantiomers, and its metabolites (modafinil acid and modafinil sulfone) in plasma and urine are determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is commonly employed.[6][12][13] For enantioselective analysis, chiral stationary phases are used in the HPLC system.[14][15]

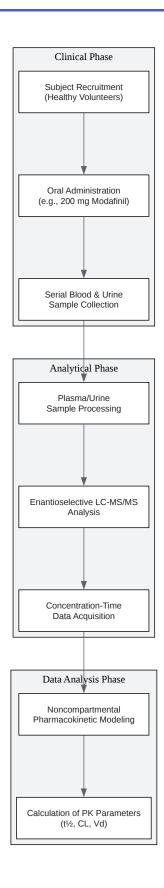
Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental methods.[11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of modafinil.





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Caption: Experimental Workflow for a Modafinil PK Study.



Conclusion

The pharmacokinetics of modafinil are characterized by rapid absorption and extensive metabolism, with a notable stereospecific difference in the elimination of its enantiomers. (S)-(+)-Modafinil is eliminated more rapidly than its (R)-counterpart, primarily through conversion to the inactive metabolite, (S)-(+)-modafinic acid. Understanding these pharmacokinetic properties is crucial for optimizing therapeutic regimens and for the design of future drug development studies. The use of deuterated standards like (S)-(+)-Modafinic acid-d5 is integral to the precise bioanalysis required for these pharmacokinetic assessments.

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